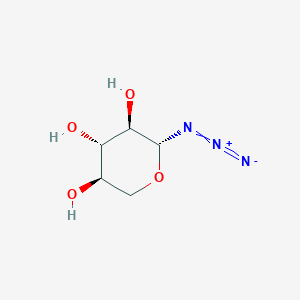
beta-d-Xylopyranosylazide
Vue d'ensemble
Description
Beta-d-Xylopyranosylazide is a useful research compound. Its molecular formula is C5H9N3O4 and its molecular weight is 175.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality beta-d-Xylopyranosylazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-d-Xylopyranosylazide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cancer Therapy : Beta-xylosides may play a role in inhibiting glycolipid synthesis in human melanoma and Chinese hamster ovary cells, indicating potential applications in cancer therapy (Freeze, Sampath, & Varki, 1993).
Cell Proliferation and Proteoglycan Synthesis : Beta-D-xylosides can inhibit cell proliferation without affecting proteoglycan synthesis, suggesting their use in studies on cell growth and proteoglycan synthesis (Potter-Perigo, Braun, Schönherr, & Wight, 1992).
Biosynthesis, Enzyme Inhibition, and Surfactant Production : Xylopyranosides are useful as activators in glycosaminoglycan biosynthesis, enzyme inhibitors, and surfactants, showing potential applications in these areas (Brusa, Muzard, Rémond, & Plantier-Royon, 2015).
Glycosylation Reactions : Bacillus pumilus beta-xylosidase catalyzes glycosylation reactions with alpha- and beta-D-xylopyranosyl fluoride, suggesting its role in cellular glycolysis (Kasumi et al., 1987).
Xylan Breakdown : The enzyme beta-D-xylosidase from Thermoanaerobacterium saccharolyticum breaks down 1,4-beta-D-xylan into xylose, which is important in understanding its double displacement mechanism and substrate recognition (Yang et al., 2003).
Chondroitin Sulfate Synthesis : Beta-D-xylosides stimulate chondroitin sulfate synthesis in various nonconnective tissue cells, indicating their utility in studying enzyme machinery for chondroitin sulfate synthesis (Schwartz, Galligani, Ho, & Dorfman, 1974).
Pharmaceutical Applications : Synthesis of beta-D-xylopyranosidic compounds on solid support enables investigation of their antiproliferative effects and potential pharmaceutical applications (Jacobsson & Ellervik, 2002).
Biofuel Production : The catalytically efficient beta-D-xylosidase from Selenomonas ruminantium could revolutionize biofuel production by enabling the hydrolysis of lignocellulosic biomass for ethanol and butanol production (Jordan & Wagschal, 2010).
Propriétés
IUPAC Name |
(2R,3R,4S,5R)-2-azidooxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O4/c6-8-7-5-4(11)3(10)2(9)1-12-5/h2-5,9-11H,1H2/t2-,3+,4-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWBURHISBVZHI-KKQCNMDGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)N=[N+]=[N-])O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)N=[N+]=[N-])O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-d-Xylopyranosylazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide hydrochloride](/img/structure/B8175686.png)

![Methyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B8175709.png)
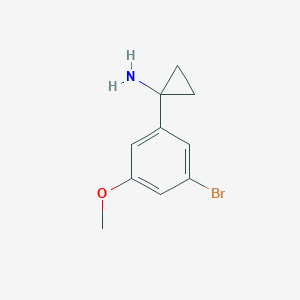
![[(3aR,4R,6S,6aR)-4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B8175727.png)
![(4aR,6R,7R,8S,8aR)-2-phenyl-6,7-bis(phenylmethoxy)-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B8175729.png)
![(2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B8175736.png)

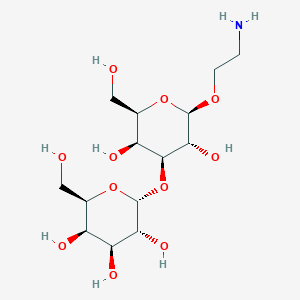
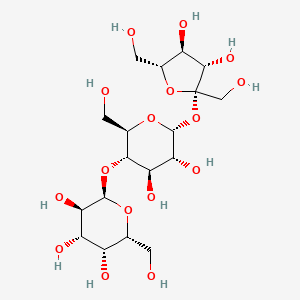
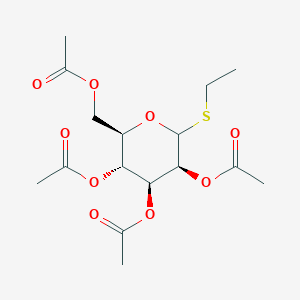
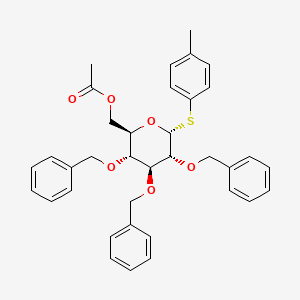

![1-[3-(1,1-Difluoroethyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B8175787.png)